molecular formula C21H17ClN2 B12565744 7-Chloro-9-(2,5-dimethylphenyl)acridin-2-amine CAS No. 192504-79-3

7-Chloro-9-(2,5-dimethylphenyl)acridin-2-amine

Cat. No.: B12565744
CAS No.: 192504-79-3
M. Wt: 332.8 g/mol
InChI Key: AWUHXYOBBAQSDJ-UHFFFAOYSA-N
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Description

7-Chloro-9-(2,5-dimethylphenyl)acridin-2-amine is a compound belonging to the acridine family, characterized by its unique structure and significant biological activities. Acridine derivatives are known for their broad spectrum of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-9-(2,5-dimethylphenyl)acridin-2-amine typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction employs palladium as a catalyst and boron reagents under mild and functional group tolerant conditions . The general synthetic route involves the coupling of 7-chloroacridine with 2,5-dimethylphenylboronic acid in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-9-(2,5-dimethylphenyl)acridin-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Aromatic amines or other nucleophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while substitution reactions can produce various substituted acridines.

Scientific Research Applications

7-Chloro-9-(2,5-dimethylphenyl)acridin-2-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Amsacrine: Another acridine derivative used as an anticancer agent.

    Quinacrine: Known for its antimalarial and anticancer properties.

    Acridine Orange: Used as a fluorescent dye in biological research.

Uniqueness

7-Chloro-9-(2,5-dimethylphenyl)acridin-2-amine is unique due to its specific substitution pattern, which enhances its biological activity and selectivity compared to other acridine derivatives .

Properties

CAS No.

192504-79-3

Molecular Formula

C21H17ClN2

Molecular Weight

332.8 g/mol

IUPAC Name

7-chloro-9-(2,5-dimethylphenyl)acridin-2-amine

InChI

InChI=1S/C21H17ClN2/c1-12-3-4-13(2)16(9-12)21-17-10-14(22)5-7-19(17)24-20-8-6-15(23)11-18(20)21/h3-11H,23H2,1-2H3

InChI Key

AWUHXYOBBAQSDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=C3C=C(C=CC3=NC4=C2C=C(C=C4)N)Cl

Origin of Product

United States

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